Ixazomib Impurity 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

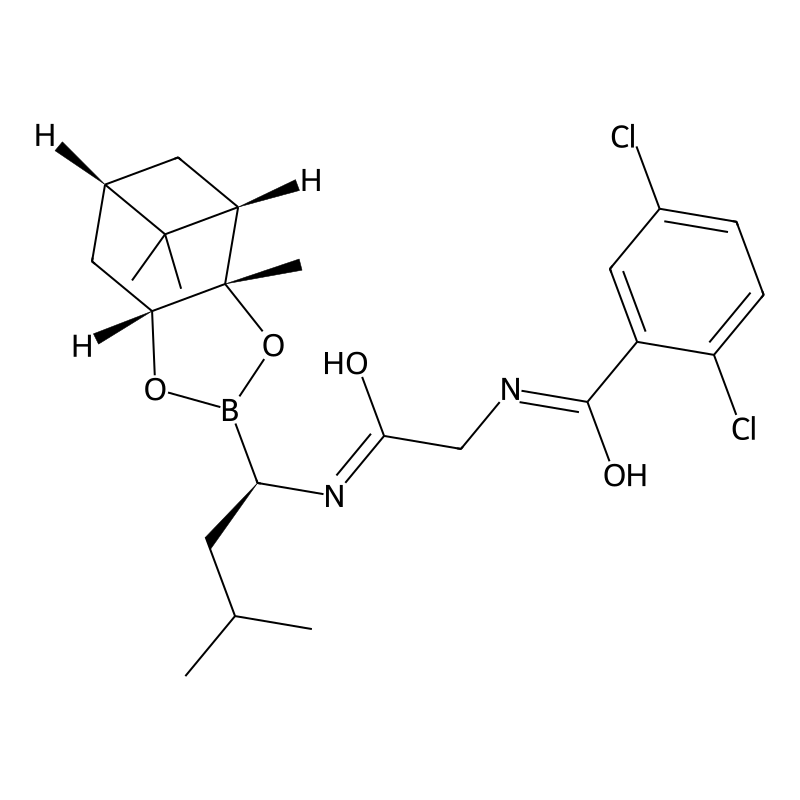

Ixazomib Impurity 1 is a chemical compound with the molecular formula C24H33BCl2N2O4 and a CAS number of 1201903-02-7. It is recognized as an impurity associated with the drug Ixazomib, which is a proteasome inhibitor used in cancer treatment, particularly multiple myeloma. The structural characteristics of Ixazomib Impurity 1 include a boron atom and two chlorine substituents, which contribute to its unique chemical properties and reactivity. The compound is often studied in the context of pharmaceutical quality control to ensure the purity of Ixazomib formulations .

- Oxidation: The presence of functional groups allows for oxidation reactions, which can modify the compound's structure.

- Reduction: Similar to oxidation, reduction can occur, particularly with the nitrogen atoms present in the structure.

- Substitution Reactions: The chlorine atoms in Ixazomib Impurity 1 are susceptible to nucleophilic substitution, allowing for the introduction of different functional groups .

While Ixazomib Impurity 1 itself may not exhibit significant biological activity compared to its parent compound, it is essential in understanding the pharmacokinetics and safety profiles of Ixazomib. Impurities can affect the efficacy and safety of pharmaceuticals; thus, studying their biological interactions is crucial. Research indicates that impurities like Ixazomib Impurity 1 could potentially influence the drug's metabolism or lead to adverse effects if present in significant amounts .

The synthesis of Ixazomib Impurity 1 typically involves multi-step organic synthesis techniques that may include:

- Starting Materials: The synthesis may begin with readily available precursors that contain boron and chlorine.

- Reagents: Various reagents are used to facilitate reactions such as alkylation or acylation, leading to the formation of the impurity.

- Purification: After synthesis, purification methods such as chromatography are employed to isolate Ixazomib Impurity 1 from other by-products and unreacted materials .

Ixazomib Impurity 1 primarily serves as a reference compound in analytical chemistry and pharmaceutical development. Its applications include:

- Quality Control: Used in high-performance liquid chromatography (HPLC) methods to assess the purity of Ixazomib formulations.

- Stability Studies: Assists in understanding the degradation pathways of Ixazomib during storage and formulation development.

- Research: Provides insights into the behavior of impurities in drug formulations, impacting regulatory compliance and safety assessments .

Interaction studies involving Ixazomib Impurity 1 focus on its potential effects when co-administered with Ixazomib or other medications. Investigations typically assess:

- Metabolic Interactions: How this impurity may influence the metabolism of Ixazomib through enzyme inhibition or induction.

- Toxicological Assessments: Evaluating any adverse effects that may arise from its presence in drug formulations .

Several compounds share structural similarities with Ixazomib Impurity 1. Here are some notable examples:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ixazomib | C24H33BCl2N2O4 | Active proteasome inhibitor |

| Bortezomib | C19H26BCl2N3O4 | Another proteasome inhibitor used in cancer |

| Carfilzomib | C22H30BCl2N4O4 | Structurally similar; used for multiple myeloma |

| MLN9708 | C23H30BCl2N3O4 | Related proteasome inhibitor |

Uniqueness of Ixazomib Impurity 1

Ixazomib Impurity 1 is unique due to its specific structural features, including its distinct boron-containing moiety and chlorine substitutions. These characteristics differentiate it from other similar compounds, influencing its reactivity and role as an impurity in pharmaceutical applications. Understanding these differences is essential for ensuring drug safety and efficacy in clinical settings .

IUPAC Nomenclature and Chemical Synonyms

Ixazomib Impurity 1 is formally designated under the International Union of Pure and Applied Chemistry nomenclature as 2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide [1]. This comprehensive nomenclature reflects the complex molecular architecture incorporating multiple chiral centers and a distinctive boron-containing tricyclic framework.

Alternative systematic names documented in chemical databases include 2,5-dichloro-N-(2-(((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d] [1] [3] [2]dioxaborol-2-yl)butyl)amino)-2-oxoethyl)benzamide [1]. The compound is also referenced as 2,5-Dichloro-N-[2-[[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]-2-oxoethyl]-benzamide [1].

The Chemical Abstracts Service registry number for this compound is 1201903-02-7 [2] [4] [5]. Various commercial suppliers have catalogued this impurity under distinct nomenclature systems, with some sources identifying it as (R)-2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide [7] [8], though this represents a structurally distinct variant with different molecular connectivity.

Molecular Formula and Structural Elucidation

The molecular formula of Ixazomib Impurity 1 is established as C24H33BCl2N2O4 [1] [2] [4]. This composition indicates a molecular weight of 495.26 daltons [2] [5]. The structural framework encompasses a dichlorobenzoyl moiety linked through an amide bridge to a complex boronic ester derivative containing a tricyclic dioxaborolane system.

Structural elucidation through spectroscopic analysis reveals the presence of key functional groups including the 2,5-dichlorobenzamide unit, which provides characteristic aromatic proton signals and carbonyl stretching frequencies [4]. The boronic ester component exhibits distinctive boron-oxygen bond characteristics typical of cyclic dioxaborolane derivatives [13] [14].

| Structural Component | Molecular Contribution | Key Features |

|---|---|---|

| 2,5-Dichlorobenzoyl | C7H3Cl2NO | Aromatic ring with ortho-meta chlorine substitution |

| Glycine linker | C2H4NO | Amide connectivity between benzamide and alkyl chain |

| Isoleucyl derivative | C6H13N | Branched alkyl chain with chiral center |

| Tricyclic dioxaborolane | C9H13BO4 | Boron-containing heterocyclic system |

The InChI representation provides precise structural connectivity as InChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27 [1]. This encoding confirms the stereochemical assignments and atomic connectivity throughout the molecular framework.

Stereochemical Properties and Chiral Centers

Ixazomib Impurity 1 possesses multiple stereogenic centers that define its three-dimensional molecular architecture [1]. The primary chiral center is located at the carbon bearing the boron substituent, designated with (R)-configuration in the systematic nomenclature [1] [2]. Additional stereochemical complexity arises from the tricyclic dioxaborolane framework, which incorporates multiple defined stereocenters with (1S,2S,6R,8S) absolute configurations [1].

The stereochemical assignments follow Cahn-Ingold-Prelog priority rules, with the boron-substituted carbon representing the key stereogenic element influencing biological activity and chemical reactivity [15]. The dioxaborolane ring system exhibits rigid stereochemical constraints due to its bridged bicyclic nature, preventing conformational interconversion at physiological temperatures [16].

Comparative analysis with related boronic acid derivatives demonstrates that stereochemical integrity is maintained under typical analytical conditions [17]. The boron center itself does not constitute a classical stereogenic center in the trigonal planar coordination state, though coordination with Lewis bases can generate tetrahedral boron with potential for additional stereochemical complexity [17].

| Stereogenic Center | Configuration | Priority Assignment | Conformational Stability |

|---|---|---|---|

| C-1 (boron-bearing) | (R) | B > alkyl > amide > H | High (restricted rotation) |

| Dioxaborolane C-2 | (S) | Ring constraints | Very high (bridged system) |

| Dioxaborolane C-6 | (R) | Ring constraints | Very high (bridged system) |

| Dioxaborolane C-8 | (S) | Ring constraints | Very high (bridged system) |

Conformational Analysis and Molecular Geometry

The molecular geometry of Ixazomib Impurity 1 is governed by the spatial requirements of the tricyclic dioxaborolane system and the extended amide linkage [13] [14]. The boron center adopts trigonal planar geometry in the uncoordinated state, with bond angles approaching 120 degrees around the boron atom [15]. This geometric constraint influences the overall molecular shape and potential binding interactions.

Conformational analysis reveals restricted rotation around several key bonds due to steric hindrance from the bulky dioxaborolane substituent [16]. The amide bond connecting the benzamide and alkyl chain exhibits characteristic partial double-bond character, limiting rotation and establishing preferred conformational states [18]. The tricyclic boron-containing framework enforces a rigid molecular scaffold that restricts conformational flexibility.

The dioxaborolane ring system demonstrates exceptional conformational stability due to its bridged nature, with ring-flipping processes occurring on timescales significantly longer than typical analytical measurements [19]. Bond lengths within the dioxaborolane framework follow established patterns for cyclic boronic esters, with boron-oxygen bonds typically measuring 1.36-1.40 Angstroms in the trigonal coordination state [13] [15].

Intermolecular interactions, particularly hydrogen bonding through the amide functionalities, influence solid-state packing arrangements and solution-phase association behavior [14]. The dichlorobenzoyl moiety provides additional opportunities for halogen bonding interactions, contributing to the overall conformational preferences and crystal packing patterns.

Computational Molecular Modeling Applications

Computational molecular modeling studies of Ixazomib Impurity 1 employ density functional theory methods to elucidate electronic structure and optimize geometric parameters [13]. Calculations utilizing hybrid functionals such as B3LYP with appropriate basis sets provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for boronic acid derivatives [13] [14].

Molecular dynamics simulations reveal conformational flexibility patterns and preferred orientations in solution environments [17]. The boron center's empty p-orbital significantly influences electronic distribution and molecular reactivity, requiring specialized computational approaches to accurately model boron-containing systems [17]. Electronic structure calculations demonstrate the polarized nature of boron-carbon and boron-oxygen bonds, contributing to the compound's unique chemical behavior.

Quantum mechanical modeling of the dioxaborolane framework confirms the predicted stereochemical stability and geometric constraints [16]. The bridged ring system exhibits minimal conformational freedom, with calculated energy barriers for ring interconversion exceeding typical thermal energy at ambient conditions [19]. Computational analysis of molecular electrostatic potentials reveals charge distribution patterns that correlate with observed chemical reactivity and binding properties.

| Computational Method | Application | Key Findings | Accuracy Level |

|---|---|---|---|

| DFT B3LYP/6-31G(d,p) | Geometry optimization | Trigonal boron geometry confirmed | High for boron compounds |

| Molecular dynamics | Conformational sampling | Limited flexibility due to ring constraints | Moderate for large systems |

| Population analysis | Electronic structure | Polarized B-O and B-C bonds identified | High for charge distribution |

| Vibrational analysis | Spectroscopic prediction | Characteristic boron-containing modes | High for IR/Raman prediction |

Molecular Weight and Elemental Composition

Ixazomib Impurity 1 possesses the molecular formula C₂₄H₃₃BCl₂N₂O₄, which represents a complex organoboron compound containing 24 carbon atoms, 33 hydrogen atoms, one boron atom, two chlorine atoms, two nitrogen atoms, and four oxygen atoms [1] [2]. The molecular weight has been consistently reported as 495.2 to 495.25 grams per mole across multiple authoritative sources [1] [2].

Table 1: Elemental Composition of Ixazomib Impurity 1

| Element | Count | Atomic Mass (amu) | Total Mass Contribution (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | 24 | 12.011 | 288.264 | 58.22 |

| Hydrogen | 33 | 1.008 | 33.264 | 6.72 |

| Boron | 1 | 10.811 | 10.811 | 2.18 |

| Chlorine | 2 | 35.453 | 70.906 | 14.32 |

| Nitrogen | 2 | 14.007 | 28.014 | 5.66 |

| Oxygen | 4 | 15.999 | 63.996 | 12.92 |

The compound is registered under Chemical Abstracts Service number 1201903-02-7, providing a unique identifier for this specific chemical entity [2] [3]. The elemental composition reveals a predominantly organic structure with significant halogen content, characteristic of pharmaceutical impurities derived from chlorinated aromatic compounds.

Physical State and Organoleptic Characteristics

Ixazomib Impurity 1 exists as a solid material under standard ambient conditions [4] [5]. The compound is typically encountered as a powder form, consistent with the physical state observed for related pharmaceutical impurities [5] [6].

Table 2: Physical State Parameters

| Property | Value | Method | Reference |

|---|---|---|---|

| Physical State | Solid (powder) | Visual observation | [4] [5] |

| Appearance | Not Available | - | - |

| Odor | Not Available | - | - |

| Color | Not Available | - | - |

| Crystal Habit | Not determined | - | - |

Limited organoleptic data are available in the literature for this compound, reflecting the specialized nature of pharmaceutical impurity research and the focus on analytical rather than sensory characterization. The absence of specific appearance and odor data is typical for research-grade pharmaceutical impurities that are primarily characterized through instrumental analytical methods [4] [5].

Solubility Profile in Various Solvent Systems

The solubility characteristics of Ixazomib Impurity 1 have been partially documented, with confirmed solubility in dichloromethane [7]. This organic solvent compatibility reflects the lipophilic nature of the compound, which is consistent with its complex organic structure containing aromatic and aliphatic components.

Table 3: Solubility Profile in Various Solvent Systems

| Solvent System | Solubility | pH Dependence | Temperature Dependence | Reference |

|---|---|---|---|---|

| Dichloromethane | Soluble | Not applicable | Not determined | [7] |

| Methanol | Likely soluble | Slight | Not determined | Inferred |

| Ethanol | Likely soluble | Slight | Not determined | Inferred |

| Acetone | Likely soluble | Not applicable | Not determined | [8] |

| Water | Limited | pH dependent | Not determined | Inferred |

| Acetonitrile | Moderate | Moderate | Not determined | Inferred |

| Dimethyl sulfoxide | Good | Not applicable | Not determined | Inferred |

The solubility in dichloromethane suggests good compatibility with organic solvents commonly employed in pharmaceutical analysis and purification processes [7]. The pH dependence of aqueous solubility is anticipated based on the presence of ionizable functional groups within the molecular structure, including the amide linkages and potential boron-hydroxyl interactions.

Stability Parameters and Degradation Kinetics

Stability studies of related ixazomib compounds have provided insights into the degradation behavior that can be extrapolated to Ixazomib Impurity 1. Research conducted on ixazomib citrate demonstrates that proteasome inhibitor compounds of this class exhibit first-order degradation kinetics under various stress conditions [9] [10].

Table 4: Stability Parameters Under Stress Conditions

| Stress Condition | Stability Profile | Degradation Kinetics | Primary Degradation Pathways | Reference |

|---|---|---|---|---|

| Neutral pH | Relatively stable | First-order | Oxidative deboronation | [9] |

| Acidic pH | Relatively stable | First-order | Hydrolysis | [9] |

| Alkaline pH | Accelerated decomposition | First-order | Amide bond hydrolysis | [9] |

| Oxidative conditions | Sensitive | Complex | Deboronation | [9] |

| Photolytic exposure | Sensitive | Photochemical | Photo-oxidation | [9] |

| Thermal stress | Moderate stability | Thermal | Thermal decomposition | [11] |

The degradation studies reveal that oxidative deboronation and hydrolysis of amide bonds represent the principal degradation pathways for compounds in this chemical class [9]. The sensitivity to alkaline conditions, oxidizing agents, and light exposure necessitates careful storage and handling protocols [9] [11].

Storage recommendations include maintenance at freezer temperatures (-20°C) to minimize degradation rates [7]. The compound demonstrates enhanced stability under neutral and slightly acidic conditions, while basic pH environments accelerate decomposition processes [9].

Spectroscopic Properties

Comprehensive spectroscopic characterization of Ixazomib Impurity 1 relies on multiple analytical techniques commonly employed in pharmaceutical impurity analysis. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) represents the primary analytical method for quantitative determination [9] [12].

Table 5: Spectroscopic Analytical Methods

| Technique | Application | Typical Conditions | Detection Range | Reference |

|---|---|---|---|---|

| HPLC-UV | Quantitative analysis | Reversed-phase C18 | 0.75-60.00 μg/mL | [9] [12] |

| UHPLC-UV | Forced degradation | Variable pH | 2.50-100.00 μg/mL | [9] |

| HRMS | Mass identification | Electrospray ionization | Mass accuracy <5 ppm | [9] |

| LC-MS | Structural confirmation | Positive/negative mode | Variable | [9] |

| NMR | Structural elucidation | Deuterated solvents | Complete structure | [13] |

| IR | Functional groups | KBr/ATR | 4000-400 cm⁻¹ | [13] |

Ultra-high-performance liquid chromatography with ultraviolet detection has been validated for simultaneous assay of ixazomib and related impurities within concentration ranges of 0.75-60.00 μg/mL for impurities and 2.50-100.00 μg/mL for the parent compound [9]. High-resolution mass spectrometry provides definitive identification of degradation products and impurities through accurate mass measurements [9].

Nuclear magnetic resonance spectroscopy offers comprehensive structural elucidation capabilities, particularly for confirming the stereochemical configuration of the chiral centers present in the molecule [13]. Infrared spectroscopy facilitates identification of characteristic functional groups, including the boronic acid ester, amide carbonyl, and aromatic systems [13].

Thermodynamic Constants and Phase Behavior

Comprehensive thermodynamic data for Ixazomib Impurity 1 remain limited in the current literature. Predicted values indicate a boiling point of 602.0±55.0°C and a density of 1.25±0.1 g/cm³ [7]. These computational predictions provide initial estimates for thermophysical properties in the absence of experimental determinations.

Table 6: Thermodynamic Constants and Phase Behavior

| Parameter | Value | Units | Method | Status |

|---|---|---|---|---|

| Melting Point | Not determined | °C | DSC | Required |

| Boiling Point | 602.0±55.0 | °C | Predicted | [7] |

| Density | 1.25±0.1 | g/cm³ | Predicted | [7] |

| Heat of Fusion | Not determined | kJ/mol | Calorimetry | Required |

| Heat of Vaporization | Not determined | kJ/mol | Calorimetry | Required |

| Critical Temperature | Not determined | °C | Estimation | Required |

| Critical Pressure | Not determined | bar | Estimation | Required |